molecular formula C17H18N6O B2472756 1-(3,4-dimethylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea CAS No. 951483-14-0

1-(3,4-dimethylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea

Cat. No.: B2472756
CAS No.: 951483-14-0
M. Wt: 322.372
InChI Key: KPWYTXSBWDSHMD-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a urea moiety linked to a tetrazole ring and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Urea Formation: The urea moiety can be introduced by reacting an isocyanate with an amine. In this case, the isocyanate derivative of the dimethylphenyl group can be reacted with the amine derivative of the tetrazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may lead to the formation of amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, potentially binding to active sites of enzymes.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dimethylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]thiourea: Similar structure but with a thiourea moiety.

    1-(3,4-dimethylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]carbamate: Similar structure but with a carbamate moiety.

Uniqueness

1-(3,4-dimethylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea is unique due to the combination of the urea moiety with the tetrazole ring and the dimethylphenyl group. This unique structure may confer specific properties, such as enhanced stability or specific biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c1-12-8-9-14(10-13(12)2)19-17(24)18-11-16-20-21-22-23(16)15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWYTXSBWDSHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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